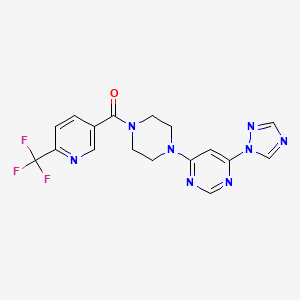

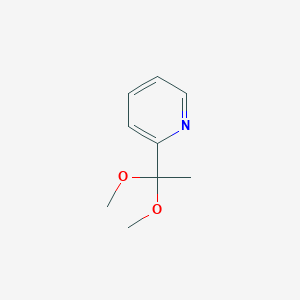

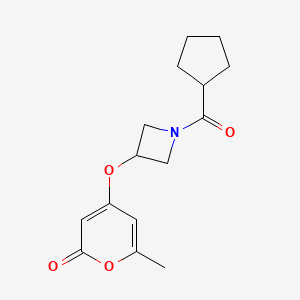

![molecular formula C12H7FN2O2S B2693141 N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 851080-08-5](/img/structure/B2693141.png)

N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide” is a chemical compound. It is a derivative of thiazole, a class of compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds involves the acylation of an amine with a carbonyl chloride to give a carboxamide . This is then treated with phosphorus pentasulfide to afford a carbothioamide, which is subsequently oxidized to form the thiazole ring . The exact synthesis process for “N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide” may vary.Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by elemental analysis and spectroscopic techniques such as IR, 1H NMR, and 13C NMR . The molecular and electronic structures have been investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modeling .Chemical Reactions Analysis

The compound can undergo various electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The alkylation of the compound with methyl iodide leads to the formation of a quaternization product at the pyridine nitrogen atom .科学的研究の応用

Synthesis of Flurbiprofen Derivatives

“N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide” was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen in high yield . The newly obtained flurbiprofen derivative was fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .

Anti-Inflammatory Properties

The compound has been synthesized and analyzed for its anti-inflammatory properties . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition . These compounds also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .

Antifungal Activities

Some derivatives of the compound have shown moderate to good antifungal activities against tested fungal strains .

Synthesis of Fused Heterocyclic Compounds

2-Aminobenzothiazoles, which are part of the compound’s structure, are highly reactive molecules and extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .

Synthesis of Amides

The synthesis of amides is extremely important for the pharmaceutical industry, where it is estimated that amide preparation is the most common chemical reaction employed . This compound, being an amide, contributes to this significant area of pharmaceutical synthesis.

Treatment of Neurological Disorders

Benzothiazole, a core part of the compound’s structure, is found in drugs used to treat different pathologies. For example, Riluzole, a benzothiazole derivative, owns a neuroprotective action useful in the treatment of amyotrophic lateral sclerosis .

将来の方向性

Given the wide range of biological activities exhibited by thiazole derivatives, “N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide” could be a potential candidate for further pharmacological studies . Future research could focus on elucidating its mechanism of action and optimizing its synthesis for potential medical applications.

特性

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2O2S/c13-7-3-1-5-9-10(7)14-12(18-9)15-11(16)8-4-2-6-17-8/h1-6H,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMFKPNDVKFUCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

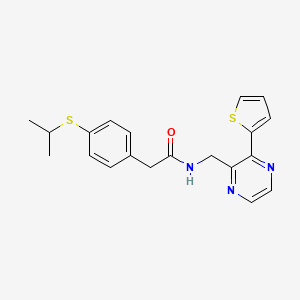

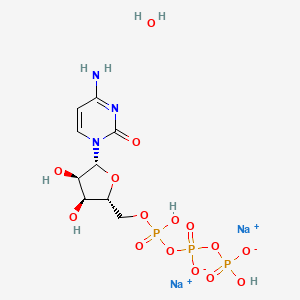

![(Z)-N-(4-Acetamidophenyl)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2693067.png)

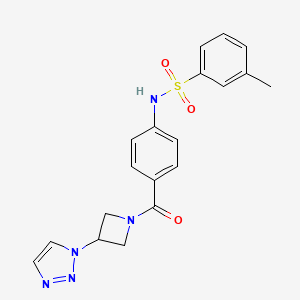

![N-(2-bromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2693081.png)